BenchChemオンラインストアへようこそ!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

MAO-A inhibition neuropharmacology structure-activity relationship

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide (CAS 946266-86-0) is a fully synthetic small molecule (MW 416.48 g/mol, C₂₅H₂₄N₂O₄) that combines a 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold with a 2-(4-methoxyphenoxy)acetamide side chain at the 7-position. The 2-(4-methoxyphenoxy)acetamide fragment alone has been independently characterized as a selective monoamine oxidase A (MAO-A) inhibitor (IC₅₀ MAO-A = 4 μM; selectivity index SI = 245 over MAO-B) , establishing a validated pharmacophoric anchor.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
CAS No. 946266-86-0
Cat. No. B6560546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
CAS946266-86-0
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C25H24N2O4/c1-30-21-11-13-22(14-12-21)31-17-24(28)26-20-10-9-18-8-5-15-27(23(18)16-20)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28)
InChIKeyZPWJQXPCMOTTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide (CAS 946266-86-0): Structural and Pharmacophoric Baseline for Differentiated Procurement


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide (CAS 946266-86-0) is a fully synthetic small molecule (MW 416.48 g/mol, C₂₅H₂₄N₂O₄) that combines a 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold with a 2-(4-methoxyphenoxy)acetamide side chain at the 7-position . The 2-(4-methoxyphenoxy)acetamide fragment alone has been independently characterized as a selective monoamine oxidase A (MAO-A) inhibitor (IC₅₀ MAO-A = 4 μM; selectivity index SI = 245 over MAO-B) [1], establishing a validated pharmacophoric anchor. The fused tetrahydroquinoline–benzamide core adds conformational rigidity, additional hydrogen-bond acceptor capacity (six H-bond acceptors, polar surface area 53.5 Ų), and a calculated logP of 4.28 . This dual-domain architecture—a defined bioactive fragment coupled to a rigid heterocyclic scaffold—distinguishes the compound from simpler phenoxyacetamides and from other 7-substituted tetrahydroquinoline analogs, providing specific structural rationale for its inclusion in focused screening libraries or medicinal chemistry programs targeting CNS aminergic enzymes.

Why Generic Substitution Fails for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide (CAS 946266-86-0)


Compounds sharing the 1-benzoyl-1,2,3,4-tetrahydroquinoline core but bearing different 7-substituents (e.g., acetamide, benzamide, sulfonamide, or urea analogs) exhibit distinct hydrogen-bonding surfaces and steric bulk that directly modulate target engagement . The 2-(4-methoxyphenoxy)acetamide chain introduces an extended ether–amide pharmacophore that is absent in simple N-acyl or N-sulfonyl derivatives; in the parent 2-(4-methoxyphenoxy)acetamide fragment, the 4-methoxy substituent is essential for MAO-A selectivity, with the unsubstituted phenoxy analog showing an IC₅₀ of 69 μM (17-fold weaker) [1]. Positional isomerism also matters: the 6-substituted regioisomer N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide presents a different spatial orientation of the side chain relative to the benzoyl group . Consequently, generic interchange among tetrahydroquinoline derivatives or among phenoxyacetamide congeners cannot preserve the binding geometry, physicochemical profile, and structure–activity relationships embodied in this specific compound.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide (CAS 946266-86-0) Relative to Closest Analogs


MAO-A Inhibitory Potency of the 2-(4-Methoxyphenoxy)acetamide Pharmacophore vs. Unsubstituted Phenoxy Analog

The 2-(4-methoxyphenoxy)acetamide side chain present in the target compound has been independently profiled as a selective MAO-A inhibitor. In a fluorescence-based enzymatic assay, 2-(4-methoxyphenoxy)acetamide (compound 12) inhibited MAO-A with an IC₅₀ of 4 μM and MAO-B with an IC₅₀ of 980 μM, yielding a selectivity index (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) of 245 [1]. By comparison, the unsubstituted 2-phenoxyacetamide (compound 1) showed an IC₅₀ of 69 μM against MAO-A (SI = 11), indicating that the 4-methoxy group confers a 17-fold enhancement in MAO-A potency and a 22-fold improvement in selectivity [1]. The target compound uniquely embeds this optimized pharmacophore onto a rigid tetrahydroquinoline scaffold, which is expected to further constrain the conformational presentation of the acetamide moiety relative to the benzoyl anchor.

MAO-A inhibition neuropharmacology structure-activity relationship

Positional Isomer Differentiation: 7-Substitution vs. 6-Substitution on the Tetrahydroquinoline Core

The target compound carries the 2-(4-methoxyphenoxy)acetamide moiety at the 7-position of the 1-benzoyl-1,2,3,4-tetrahydroquinoline ring. A distinct positional isomer, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, places the side chain at the 6-position and shifts the methoxy group from para to meta . Although head-to-head biological data are not yet available, the topological difference alters the distance and dihedral angle between the benzamide carbonyl and the ether oxygen, which in related tetrahydroquinoline series has been shown to modulate binding to the MAO active site [1]. The 7-substitution pattern places the acetamide NH in a para-like relationship to the ring-junction nitrogen, a geometry that mimics the orientation of the phenoxyacetamide chain in the free fragment; the 6-substituted isomer disrupts this spatial correspondence.

regioisomerism medicinal chemistry target engagement

Physicochemical Differentiation: LogP, Hydrogen-Bond Capacity, and Polar Surface Area vs. Simpler Tetrahydroquinoline Analogs

The target compound exhibits a calculated logP of 4.28, six hydrogen-bond acceptors, one hydrogen-bond donor, and a polar surface area (PSA) of 53.5 Ų . By comparison, the minimal analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-43-9; C₂₄H₂₂N₂O₂, MW 370.44) has a lower molecular weight, only two H-bond acceptors, and lacks the extended ether–amide side chain . The additional ether oxygen and methoxy group in the target compound increase hydrogen-bond acceptor count from 2 to 6 and contribute to a distinct solvation and membrane-partitioning profile. For CNS targets such as MAO-A, a logP in the 2–5 range and PSA below 90 Ų are favorable; the target compound's PSA of 53.5 Ų places it well within the range associated with blood–brain barrier penetration [1].

physicochemical properties drug-likeness CNS penetration

Selectivity Over MAO-B Conferred by the 4-Methoxy Substituent vs. 4-Methyl Analog

Within the 2-phenoxyacetamide series, the nature of the para substituent profoundly influences MAO isoform selectivity. The 4-methoxy compound (compound 12; IC₅₀ MAO-A = 4 μM, MAO-B = 980 μM, SI = 245) is far more MAO-A-selective than the 4-methyl analog (compound 10; IC₅₀ MAO-A = 3 μM, MAO-B = 541 μM, SI = 180) [1]. While the 4-methyl analog achieves slightly lower IC₅₀ at MAO-A (3 μM vs. 4 μM), its MAO-B IC₅₀ is only 541 μM, giving a lower selectivity index of 180. The 4-methoxy group thus provides a 1.36-fold improvement in MAO-A/MAO-B discrimination relative to the 4-methyl congener. The target compound incorporates the 4-methoxy substitution pattern and therefore inherits this selectivity advantage over a hypothetical 4-methyl-phenoxyacetamide–tetrahydroquinoline hybrid.

MAO-B selectivity isoform selectivity side-effect mitigation

Reversibility of MAO Inhibition: 2-(4-Methoxyphenoxy)acetamide Class vs. Irreversible Inhibitors

The reversibility of MAO inhibition by 2-(4-methoxyphenoxy)acetamide (compound 12) was experimentally evaluated alongside the known reversible inhibitor safinamide. After 30 min of incubation with MAO-A followed by 100-fold dilution, compound 12 recovered 82% of enzymatic activity, compared to 85% recovery for safinamide, indicating a reversible binding mode [1]. In contrast, the irreversible MAO-B inhibitor selegiline (L-deprenyl) shows negligible activity recovery under identical dilution protocols. The target compound, incorporating the identical 2-(4-methoxyphenoxy)acetamide warhead, is expected to retain this reversibility feature, which distinguishes it from classical irreversible MAO inhibitors such as phenelzine, tranylcypromine, or selegiline.

reversible inhibition drug safety MAO inhibitor

Best-Fit Research and Industrial Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide (CAS 946266-86-0)


Focused Screening Library for CNS Aminergic Targets (MAO-A, SSAO/VAP-1)

The embedded 2-(4-methoxyphenoxy)acetamide fragment delivers validated, selective MAO-A inhibition (IC₅₀ = 4 μM, SI = 245) with demonstrated reversibility [1]. The tetrahydroquinoline scaffold adds rigidity and additional hydrogen-bonding vectors (PSA = 53.5 Ų, logP = 4.28) favorable for CNS penetration . This compound is suitable for inclusion in small-molecule screening decks targeting aminergic neurotransmission, neuroprotection, or mood disorders, where reversible MAO-A modulation is mechanistically relevant.

Regioisomer-Defined Chemical Probe for Structure–Activity Relationship (SAR) Expansion

The unambiguous 7-substitution distinguishes this compound from its 6-substituted regioisomer N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide . Researchers conducting SAR studies on tetrahydroquinoline-based inhibitors can use both isomers as a matched molecular pair to interrogate the positional dependence of target binding. The well-characterized physicochemical profile (six H-bond acceptors, PSA 53.5 Ų) facilitates correlation of binding data with computed descriptors.

Selectivity Engineering Using the 4-Methoxy Pharmacophore as a Design Handle

The 4-methoxyphenoxy motif provides a 1.36-fold selectivity advantage for MAO-A over MAO-B relative to the 4-methyl analog (SI 245 vs. 180) [1]. Medicinal chemists optimizing CNS drug candidates can exploit this scaffold to maintain MAO-A selectivity while varying the tetrahydroquinoline N-substituent (e.g., replacing benzoyl with sulfonyl, acetyl, or carbamoyl groups) to tune potency, metabolic stability, or off-target profiles.

Reversible MAO-A Inhibitor for In Vivo Pharmacodynamic Studies

The reversibility of the parent 2-(4-methoxyphenoxy)acetamide fragment (82% activity recovery upon dilution, comparable to safinamide at 85%) [1] supports the use of tetrahydroquinoline conjugates in acute in vivo models where transient, titratable MAO-A inhibition is desired. This avoids the prolonged enzyme inactivation and dietary restrictions associated with irreversible hydrazine- or propargylamine-based inhibitors.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.